2-(2,4-dichlorophenoxy)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)acetamide
Description
Role of Phenoxyacetamide as a Bioactive Scaffold
The phenoxyacetamide moiety, characterized by a 2,4-dichlorophenoxy group linked to an acetamide chain, serves as a privileged scaffold in drug discovery. Chlorine substituents at the ortho and para positions enhance electron-withdrawing effects, stabilizing the aromatic system and improving lipid solubility. This modification facilitates membrane penetration and increases binding affinity to hydrophobic pockets in target proteins.
Recent studies highlight phenoxyacetamide derivatives as potent modulators of enzymes and receptors. For instance, chlorinated phenoxy groups exhibit high affinity for histone deacetylases (HDACs) and kinase domains, making them viable candidates for anticancer therapies. The 2,4-dichloro configuration in particular optimizes steric and electronic interactions with active sites, as demonstrated by compounds showing IC50 values below 1 μM against HDAC isoforms.
Thiazole and Pyrazole Moieties in Drug Design
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, confers electron-rich characteristics ideal for nucleophilic interactions. In this compound, the thiazole is functionalized at the 4-position with an ethyl group bearing a pyrazole subunit. This design capitalizes on thiazole’s ability to mimic peptide bonds and participate in charge-transfer complexes, enhancing target engagement.
Pyrazole, a diazole with two adjacent nitrogen atoms, introduces additional hydrogen-bonding capacity and metabolic resistance. The 3,5-dimethyl substitution on the pyrazole ring reduces oxidative dealkylation risks while optimizing steric compatibility with binding sites. Pyrazole-containing analogs have demonstrated broad-spectrum activity against bacterial efflux pumps and viral proteases, underscoring their versatility.
Key Contributions of Thiazole-Pyrazole Hybridization:
Synergistic Interactions Between Core Structural Components
The integration of phenoxyacetamide, thiazole, and pyrazole creates a multifunctional pharmacophore with enhanced bioactivity. The phenoxy group’s hydrophobicity complements the thiazole’s polarizable sulfur atom, enabling dual interaction modes—hydrophobic anchoring and polar binding. Simultaneously, the pyrazole’s dimethyl groups shield the thiazole from enzymatic degradation, prolonging biological half-life.
Mechanistic Synergies:
- Conformational Restriction : The ethyl linker between thiazole and pyrazole imposes rigidity, reducing entropy penalties during target binding.
- Electron Redistribution : Chlorine atoms on the phenoxy ring withdraw electron density, polarizing the acetamide carbonyl and enhancing hydrogen-bond acceptor strength.
- Cooperative Binding : Thiazole and pyrazole collectively engage catalytic dyads (e.g., Ser-His-Asp in proteases), with sulfur and nitrogen atoms stabilizing transition states.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N4O2S/c1-11-7-12(2)24(23-11)18-22-14(10-27-18)5-6-21-17(25)9-26-16-4-3-13(19)8-15(16)20/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAGLWFMKWDKLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)acetamide is a synthetic derivative that combines various pharmacophoric elements known for their biological activities. This compound incorporates a dichlorophenoxy moiety, a thiazole ring, and a pyrazole structure, suggesting potential applications in medicinal chemistry, particularly in anti-inflammatory and anticancer therapies.
Chemical Structure
The chemical formula of the compound is , indicating a complex structure that may influence its biological activity through various mechanisms.
Anticancer Activity
Research indicates that compounds featuring thiazole and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have shown promising results in cytotoxic assays against various cancer cell lines. A study demonstrated that thiazole-integrated compounds had effective IC50 values against Jurkat and A-431 cell lines, indicating strong anticancer potential .
Table 1: Anticancer Activity of Thiazole-Integrated Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | Jurkat | < 10 | |
| Compound 2 | A-431 | < 15 | |
| 2-(Dichlorophenoxy)-Thiazole | Various | Variable |
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties, particularly due to the presence of the dichlorophenoxy group. Similar compounds have demonstrated strong inhibition of cyclooxygenase (COX), an enzyme involved in the inflammatory response. For example, derivatives with halogen substitutions on the aromatic ring showed enhanced COX inhibition and anti-inflammatory effects in vivo .
Table 2: Inhibition of Cyclooxygenase by Related Compounds
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Dichlorophenoxy Group : Enhances lipophilicity and cellular uptake.
- Thiazole Ring : Contributes to anticancer activity through interaction with specific cellular targets.
- Pyrazole Moiety : Known for its role in modulating various biological pathways.
Studies have shown that modifications to these groups can significantly alter the biological profile of the compound. For instance, electron-withdrawing groups enhance anticancer activity by stabilizing the active conformation of the molecule .
Study on Anticancer Efficacy
In a recent study evaluating the anticancer efficacy of thiazole derivatives, several compounds were synthesized and tested against human lung adenocarcinoma cells (A549). The results indicated that compounds with similar structural features to our target compound exhibited IC50 values ranging from 10 to 20 µM, highlighting their potential as therapeutic agents .
In Vivo Anti-inflammatory Assessment
In vivo studies using carrageenan-induced paw edema models demonstrated significant anti-inflammatory effects for compounds similar to our target structure. The tested derivatives showed reductions in edema comparable to standard anti-inflammatory drugs, suggesting promising therapeutic applications .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of 2,4-dichlorophenoxyacetic acid, related to this compound, exhibit significant anti-inflammatory properties by selectively inhibiting the COX-2 enzyme. This inhibition is crucial for developing treatments for inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Antimicrobial Properties
The thiazole and pyrazole components have shown promise in antimicrobial applications. Studies have demonstrated that similar compounds exhibit activity against various bacterial strains, including multidrug-resistant pathogens. For instance, compounds with similar structural motifs have been effective against Staphylococcus aureus, suggesting that this compound may also possess similar properties .
Anticancer Potential
Preliminary studies suggest that the compound may have cytotoxic effects on cancer cell lines. The presence of the pyrazole ring is often associated with anticancer activity, as seen in other derivatives that have been tested against various cancer types .
Agricultural Applications
Given the presence of the dichlorophenoxy group, this compound may also be investigated for its herbicidal properties. Compounds like 2,4-Dichlorophenoxyacetic acid are known herbicides that selectively target broadleaf weeds while sparing grasses . This aspect could be explored further to assess its efficacy as a biopesticide.
Case Study 1: Anti-inflammatory Efficacy
A study explored the anti-inflammatory effects of related compounds through in vitro assays measuring COX-2 inhibition. The results indicated that these compounds significantly reduced inflammatory markers in cultured cells at concentrations ranging from 10 µM to 50 µM.
Case Study 2: Antimicrobial Activity
In a comparative analysis of various thiazole derivatives against resistant bacterial strains, the compound demonstrated notable activity with MIC values lower than those observed for traditional antibiotics like ampicillin. This suggests its potential as a lead compound for developing new antimicrobial agents.
Case Study 3: Cytotoxicity in Cancer Cells
A recent investigation assessed the cytotoxic effects of several derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results showed a dose-dependent decrease in cell viability, particularly at concentrations above 20 µM, indicating potential for further development as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound’s closest analogs include:
Key Observations :
- Chlorine Position : The 2,4-dichloro substitution in the target compound may enhance electron-withdrawing effects compared to 3,4-dichloro analogs, influencing reactivity and binding interactions .
- Linker Flexibility : The ethyl spacer between the thiazole and acetamide groups may confer greater conformational flexibility compared to direct thiazole-attachment (e.g., ), altering molecular recognition .
Crystallography :
- In 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (), the dichlorophenyl and thiazole rings exhibit a 61.8° dihedral angle, enabling N–H⋯N hydrogen-bonded dimers (R₂²(8) motif). This packing may reduce solubility compared to the target compound, which lacks direct thiazole-phenyl conjugation .
- The target compound’s pyrazole-thiazole-ethyl architecture could lead to distinct crystal packing, though experimental data are unavailable. SHELX-based refinements () are typically employed for such analyses .
Q & A
Q. What reactor design principles optimize large-scale synthesis while maintaining purity?
- Methodological Answer :
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., nitro reductions).
- Membrane Separation : Integrate nanofiltration to remove byproducts in real-time.
- Scale-Up DoE : Use dimensionless numbers (Reynolds, Damköhler) to maintain kinetic equivalence between lab and pilot scales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
